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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(4-chlorophenoxy)benzaldehyde, a diaryl ether derivative of interest in medicinal chemistry
and materials science. This document outlines the characteristic data obtained from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Furthermore, it details a representative experimental protocol for its synthesis via an
Ulimann condensation reaction and the general procedures for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-(4-
chlorophenoxy)benzaldehyde. While complete assigned spectral data from a single source is
not readily available, the tables below are compiled based on data from spectral databases and
predictable chemical shifts derived from analogous structures.

Table 1: *"H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is characterized by signals in the aromatic region and a distinct
downfield singlet for the aldehydic proton.
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Chemical Shift () o Provisional
Multiplicity Number of Protons .

ppm Assignment

~9.95 S 1H Aldehyde (-CHO)

~7.70 t 1H H-5

~7.60 d 1H H-6

~7.50 S 1H H-2

~7.40 d 2H H-2', H-6'

~7.25 d 1H H-4

~7.05 d 2H H-3', H-5'

Solvent: CDCIs, Reference: TMS at 0.00 ppm. Assignments are based on standard substituent
effects on benzaldehyde and chlorophenoxy moieties.

Table 2: *C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the
aldehyde group at the downfield end of the spectrum.
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Chemical Shift (8) ppm Provisional Assignment
~192.0 Aldehyde (C=0)
~158.0 C-3

~155.0 C-I

~137.0 C-1

~130.0 C-2', C-6'
~129.5 c-4'

~129.0 C-5

~125.0 C-6

~122.0 C-3, C-5
~120.0 C-4

~118.0 C-2

Solvent: CDCIls. Assignments are based on established ranges for substituted aromatic
systems.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays key absorption bands corresponding to the principal functional
groups within the molecule.
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
~3070 Medium C-H Stretch Aromatic
. C-H Stretch (Fermi

~2820, ~2720 Medium Aldehyde

doublet)
~1700 Strong C=0 Stretch Aldehyde
~1580, ~1480 Medium-Strong C=C Stretch Aromatic Ring
~1240 Strong C-O-C Stretch Aryl Ether
~1090 Strong C-CI Stretch Aryl Halide

C-H Bend (out-of- ] ) ]
~830 Strong 1,4-disubstituted ring

plane)

Sample preparation: KBr pellet or neat film.[3][4][5]

Table 4: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of
the molecule.

m/z Ratio Proposed Fragment lon Formula

234/232 [M]* (Molecular lon) [CaaRsTCIO:I"/
[C13He%5ClO2]*

231 [M-H]* [C13HsClO2]*

203 [M-CHOJ* [C12HsCIO]*

168 [M-CI-CHOJ* [C12HsO]*

111 [CeHaCI* [CeHaCI*

77 [CeHs]* [CeHs]*
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The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of
approximately one-third that of the molecular ion peak.[6]

Experimental Protocols
Synthesis: Ullmann Condensation

3-(4-Chlorophenoxy)benzaldehyde can be synthesized via a copper-catalyzed Ullmann
condensation reaction between 3-hydroxybenzaldehyde and an activated aryl halide such as 1-
chloro-4-iodobenzene.[7]

Materials:
e 3-Hydroxybenzaldehyde

1-Chloro-4-iodobenzene

Copper(l) iodide (Cul)

Potassium carbonate (K2COs), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Toluene

Procedure:

e To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an
inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-
iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(l) iodide (0.1 eq).

e Add anhydrous DMF as the solvent.
o Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the mixture to room temperature and dilute with water.
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o Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).
o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude product.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford pure 3-(4-chlorophenoxy)benzaldehyde.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

e The sample is prepared by dissolving approximately 5-10 mg of the purified compound in
0.5-0.7 mL of deuterated chloroform (CDCIs).

o Tetramethylsilane (TMS) is used as an internal standard (6 = 0.00 ppm).

o Data is processed to show chemical shifts (&) in parts per million (ppm), and coupling
constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:
e The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

o The sample can be analyzed as a thin film on a NaCl or KBr plate or by preparing a KBr
pellet containing a small amount of the compound.

e The spectrum is typically recorded over a range of 4000-400 cm~1.
Mass Spectrometry (MS):

e Mass spectra are obtained using a mass spectrometer, often coupled with a gas
chromatography (GC-MS) system for sample introduction.

e For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl
acetate is injected.
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» Electron ionization (El) at 70 eV is a standard method for fragmentation.

» Data is reported as mass-to-charge ratios (m/z).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to final characterization of
3-(4-chlorophenoxy)benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-(4-
chlorophenoxy)benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

